molecular formula C11H17N3O4S B2731963 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034469-91-3

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2731963
CAS No.: 2034469-91-3
M. Wt: 287.33
InChI Key: RUHPFVZLOXKMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C11H17N3O4S and a molecular weight of 287.33. This compound features a piperidine ring, an imidazolidine-2,4-dione moiety, and a cyclopropylsulfonyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the formation of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride as a reagent. The imidazolidine-2,4-dione moiety is then formed through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The imidazolidine-2,4-dione moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione moiety and are used in various chemical and biological applications.

Uniqueness

What sets 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione apart is the combination of these two moieties with the cyclopropylsulfonyl group, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other compounds .

Biological Activity

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, identified by its CAS number 2034469-91-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H17N3O4SC_{11}H_{17}N_{3}O_{4}S with a molecular weight of 287.34 g/mol. The structure features a piperidine ring substituted with a cyclopropylsulfonyl group and an imidazolidine-2,4-dione moiety, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in various biochemical pathways.
  • Anticancer Potential : Research indicates potential applications in cancer therapy by targeting specific cancer cell proliferation pathways.

Enzyme Inhibition

The primary targets of this compound include the enzymes ADAMTS-4 and ADAMTS-5 . These enzymes are known for their roles in cartilage degradation and are implicated in osteoarthritis progression.

By inhibiting ADAMTS-4 and ADAMTS-5, this compound may help preserve cartilage integrity, thereby slowing the progression of osteoarthritis. This mechanism is crucial for developing therapeutic strategies aimed at joint health preservation.

Case Studies and Experimental Data

StudyFindings
Study on ADAMTS Inhibition The compound demonstrated significant inhibition of ADAMTS-4 and ADAMTS-5 in vitro, suggesting its utility in osteoarthritis management.
Cytotoxicity Assays In vitro assays showed that the compound could reduce the viability of certain cancer cell lines, indicating potential anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring can significantly affect its inhibitory potency against target enzymes.

Key Observations:

  • Substituents that enhance hydrophobic interactions tend to increase enzyme inhibition.
  • The presence of electron-withdrawing groups on the aromatic system can also enhance biological activity.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c15-10-7-12-11(16)14(10)8-3-5-13(6-4-8)19(17,18)9-1-2-9/h8-9H,1-7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHPFVZLOXKMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.